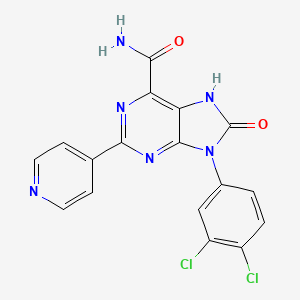
9-(3,4-dichlorophenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound includes a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. It also contains a dichlorophenyl group and a pyridinyl group . The presence of these groups could significantly influence the compound’s reactivity and biological activity.Scientific Research Applications
Synthesis and Characterization of Aromatic Polyamides
Aromatic polyamides containing n-alkylphenylimide units fused to the main chain exhibit enhanced thermal stability and excellent solubility, characteristics attributable to the presence of thermally stable pendent imido groups and internally plasticizing n-alkyl chains. These polymers are amorphous and have typical layered structures formed by n-alkyl side chains, suggesting their potential application in high-performance materials due to their thermal properties and solubility characteristics (Choi & Jung, 2004).
Antimicrobial Activities of Pyridothienopyrimidines
Pyridothienopyrimidines and Pyridothienotriazines exhibit antimicrobial activities, highlighting their potential application in developing new antimicrobial agents. The synthetic pathways leading to these compounds allow for the exploration of their biological activities against various microorganisms, pointing towards their utility in medical and pharmaceutical research (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Fluorescence Behavior of 9-oxo-imidazo[1,2-a]purine Derivatives
The study of the fluorescence behavior of 9-oxo-imidazo[1,2-a]purine derivatives, especially those with pyridyl and pyridylphenyl substituents, reveals their potential as novel fluorophores. These compounds' fluorescence quantum yields and lifetimes in protic solvents suggest their application in sensing and detection technologies, particularly for identifying hydroxyl groups in microorganized systems (Wenska et al., 2006).
Redox Stability and Electrochromic Performance of Aromatic Polyamides
Incorporation of (3,6‐dimethoxycarbazol-9‐yl)‐triphenylamine units into aromatic polyamides enhances their redox stability and electrochromic performance. These materials exhibit good solubility, flexibility, and thermal stability, along with well-defined and reversible redox couples during oxidative scanning. Such characteristics make them suitable for applications in electrochromic devices, highlighting the role of structural modifications in improving the functional properties of polymeric materials (Wang & Hsiao, 2014).
properties
IUPAC Name |
9-(3,4-dichlorophenyl)-8-oxo-2-pyridin-4-yl-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N6O2/c18-10-2-1-9(7-11(10)19)25-16-13(23-17(25)27)12(14(20)26)22-15(24-16)8-3-5-21-6-4-8/h1-7H,(H2,20,26)(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYANXYWVALLLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=NC=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3,4-dichlorophenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

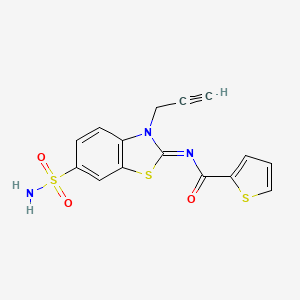
![Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile](/img/structure/B2367203.png)

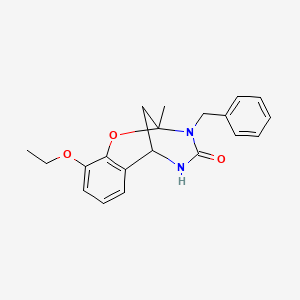
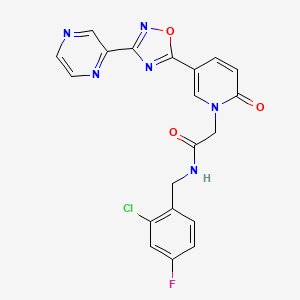
![2-Chloro-N-[(1-ethylimidazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2367214.png)

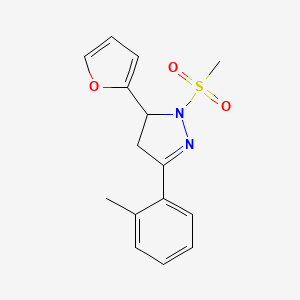

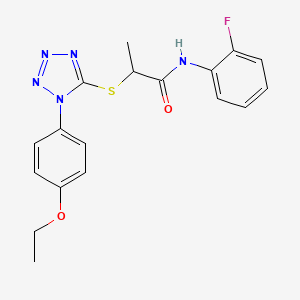
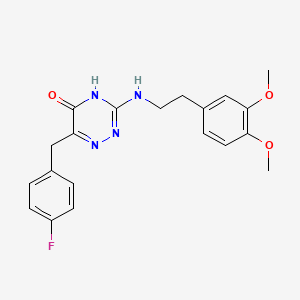
![N-(2-cyano-3-methylbutan-2-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2367223.png)

![5-Methyl-6-azaspiro[3.5]nonane](/img/structure/B2367225.png)